molecular formula C14H11NO B2559917 3-phenyl-2H-1,4-benzoxazine CAS No. 19409-26-8

3-phenyl-2H-1,4-benzoxazine

Cat. No. B2559917
CAS RN: 19409-26-8
M. Wt: 209.248
InChI Key: YTRPWVZGQUCPKT-UHFFFAOYSA-N
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Description

3-Phenyl-2H-1,4-benzoxazine is a bicyclic heterocyclic compound containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring . It is a type of benzoxazine, which is a class of compounds that have been studied for their various properties and potential applications .


Synthesis Analysis

The synthesis of 3-phenyl-2H-1,4-benzoxazine involves various methods, including the traditional Mannich condensation methods of phenol, amine, and formaldehyde . Other reactions such as cycloaddition are also utilized . A novel benzoxazine monomer containing an aldehyde group was synthesized via the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline .


Molecular Structure Analysis

The molecular formula of 3-phenyl-2H-1,4-benzoxazine is C14H11NO . The structure of this compound has been characterized by Fourier transform infrared spectroscopy (FTIK), proton nuclear magnetic resonance (1HNMR) .


Chemical Reactions Analysis

3-Phenyl-2H-1,4-benzoxazines 4-oxides are light-sensitive compounds. Irradiation leads to 3-phenyl-2H-1,4-benzoxazines and to their 3-oxidized derivatives, whenever possible. Intermediate oxaziridines are formed during the photolysis and transformed into stable nitroxide radicals .


Physical And Chemical Properties Analysis

The molecular weight of 3-phenyl-2H-1,4-benzoxazine is 209.243 Da . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer Agents

The synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has led to potential anticancer agents. These compounds were prepared via Buchwald–Hartwig cross-coupling and exhibited moderate to good potency against various cancer cell lines. Notably, molecule 14f demonstrated the most potent anticancer activity, making it a promising lead compound for further structural optimization .

Bio-Based Polybenzoxazines

Researchers have explored unconventional uses for polybenzoxazines, including electrochromic components, shape-memory materials, superhydrophobic substrates, intelligent protective coatings, self-healing infrastructure, and porous benzoxazine polymers. These applications highlight the versatility and potential of benzoxazine-based materials .

Inhibitors of Bacterial Histidine Protein Kinase

Certain benzoxazine derivatives act as inhibitors of bacterial histidine protein kinase. For instance, 2-oxo-1,4-benzoxazine derivatives show promise for treating infections caused by Mycobacterium species .

Potential Cardiovascular Drugs

1,4-Benzoxazine derivatives have been investigated for their cardiovascular effects. For example, 1,4-benzoxazine-3-one derivatives hold potential as drugs for treating heart disease, myocardial necrosis, or arrhythmia .

Broad Biological Activity

A wide range of benzoxazine compounds exhibit diverse biological activities, including antifungal, antibacterial, anti-HIV, anticonvulsant, and anti-inflammatory effects. These properties make them valuable candidates for drug development .

Polymer-Inorganic Filler Composites

Polybenzoxazines can be incorporated into polymer-inorganic filler composites to enhance their effectiveness. These composites find applications in various fields, such as materials science and engineering .

Future Directions

Benzoxazine-based materials, including 3-phenyl-2H-1,4-benzoxazine, have been studied for their potential applications in various fields. They exhibit a wide range of interesting features and have the capability to overcome several shortcomings of conventional phenolic resins . Future research may focus on improving the mechanical properties and processibility of these materials .

properties

IUPAC Name

3-phenyl-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRPWVZGQUCPKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-2H-1,4-benzoxazine

Synthesis routes and methods

Procedure details

To potassium carbonate (72 g, 521 mmol) in water (360 mL) and CH2Cl2 (400 mL) is added 2-aminophenol (10.05 g, 92.1 mmol) and tetra-n-butyl ammonium hydrogensulfate (0.156 g, 0.46 mmol). With vigorous stirring a solution of 2-bromoacetophenone (18.33 g, 92.1 mmol) in CH2Cl2 (150 mL) is added dropwise over a period of 45 min. The mixture is allowed to stir overnight. The layers are separated and the organic layer is washed 3 times with water (300 mL), dried over magnesium sulfate and concentrated to dryness. The resulting solid is recrystallized from absolute ethanol (50 mL) to yield 11.78 g (61%) of 3-phenyl-2H-1,4-benzoxazine; mp 108-111° C.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
10.05 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.156 g
Type
catalyst
Reaction Step One
Quantity
18.33 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Q & A

Q1: What is known about the photochemical reactivity of 3-phenyl-2H-1,4-benzoxazine?

A1: 3-phenyl-2H-1,4-benzoxazine 4-oxides are highly sensitive to light. Upon irradiation, they undergo photochemical reactions yielding 3-phenyl-2H-1,4-benzoxazines and their 3-oxidized derivatives, when structurally possible [, ]. This photolysis process involves the formation of transient oxaziridine intermediates, which subsequently transform into stable nitroxide radicals [, ]. The structures of these radicals have been confirmed by oxidizing 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-3,4-dihydro-2H-1,4-benzoxazines using peracids [].

Q2: How can 3-phenyl-2H-1,4-benzoxazin-2-ones be synthesized?

A2: A novel one-pot synthesis method utilizes gem-difunctionalized epoxides and α-aminophenol to produce 3-aryl-2H-1,4-benzoxazin-2-ones in good yield []. This reaction proceeds through a two-step mechanism. First, the epoxide ring opens via nucleophilic attack by the α-aminophenol, generating an unstable cyanohydrin intermediate. This intermediate readily converts to a highly reactive cyanoformyl derivative, which then undergoes intramolecular cyclization with the remaining α-aminophenol moiety to yield the final 3-aryl-2H-1,4-benzoxazin-2-one product [].

Q3: Are there general methods for synthesizing 3-phenyl-2H-1,4-benzoxazines and their dihydro counterparts?

A4: Yes, research indicates the existence of a general method for synthesizing both 3-phenyl-2H-1,4-benzoxazines and 3-phenyl-2H-3,4-dihydro-1,4-benzoxazines []. Unfortunately, the specific details of this general synthesis approach are not provided in the abstract.

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